molecular formula C13H17NO5 B6646670 3-[(2-Hydroxy-5-methoxybenzoyl)amino]-2,2-dimethylpropanoic acid

3-[(2-Hydroxy-5-methoxybenzoyl)amino]-2,2-dimethylpropanoic acid

Cat. No.: B6646670
M. Wt: 267.28 g/mol
InChI Key: FRRNFWDFKHZRGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Hydroxy-5-methoxybenzoyl)amino]-2,2-dimethylpropanoic acid is an organic compound with a complex structure that includes a benzoyl group, a hydroxy group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Hydroxy-5-methoxybenzoyl)amino]-2,2-dimethylpropanoic acid typically involves multiple steps. One common method includes the reaction of 2-hydroxy-5-methoxybenzoic acid with an appropriate amine under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as crystallization and chromatography is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Hydroxy-5-methoxybenzoyl)amino]-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(2-Hydroxy-5-methoxybenzoyl)amino]-2,2-dimethylpropanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-Hydroxy-5-methoxybenzoyl)amino]-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-[(3-methoxybenzoyl)amino]benzoic acid: Shares a similar structure but differs in the position of functional groups.

    Vanillic acid derivatives: Contain similar methoxy and hydroxy groups but have different core structures.

Uniqueness

3-[(2-Hydroxy-5-methoxybenzoyl)amino]-2,2-dimethylpropanoic acid is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

3-[(2-hydroxy-5-methoxybenzoyl)amino]-2,2-dimethylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-13(2,12(17)18)7-14-11(16)9-6-8(19-3)4-5-10(9)15/h4-6,15H,7H2,1-3H3,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRNFWDFKHZRGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=C(C=CC(=C1)OC)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.